molecular formula C19H24N2O B1259896 Silicine

Silicine

Cat. No.: B1259896
M. Wt: 296.4 g/mol
InChI Key: DPBYCORQBMMFJZ-GUTXKFCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Silicene, a two-dimensional (2D) allotrope of silicon arranged in a buckled honeycomb lattice, has emerged as a promising material in nanoelectronics and quantum computing. Unlike its carbon-based counterpart graphene, silicene exhibits a unique out-of-plane structural distortion, which introduces a small intrinsic bandgap due to spin-orbit coupling . This property addresses a critical limitation of graphene—the absence of a bandgap—while retaining high carrier mobility.

Properties

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

(3S,7R,8S)-7-ethyl-5-methyl-5,12-diazatetracyclo[9.7.0.03,8.013,18]octadeca-1(11),13,15,17-tetraen-10-one

InChI

InChI=1S/C19H24N2O/c1-3-12-10-21(2)11-13-8-16-14-6-4-5-7-17(14)20-19(16)18(22)9-15(12)13/h4-7,12-13,15,20H,3,8-11H2,1-2H3/t12-,13+,15-/m0/s1

InChI Key

DPBYCORQBMMFJZ-GUTXKFCHSA-N

Isomeric SMILES

CC[C@H]1CN(C[C@@H]2[C@H]1CC(=O)C3=C(C2)C4=CC=CC=C4N3)C

Canonical SMILES

CCC1CN(CC2C1CC(=O)C3=C(C2)C4=CC=CC=C4N3)C

Synonyms

16-episilicine
silicine

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Bandgap : Silicene bridges the gap between zero-bandgap graphene and large-bandgap TMDs, offering tunable electronic properties through substrate interactions or external fields .
  • Mobility : While graphene outperforms silicene in mobility, silicene’s moderate mobility combined with a bandgap makes it superior for transistor applications compared to TMDs .
  • Stability : Unlike phosphorene and germanene, silicene can stabilize on specific substrates (e.g., Ag(111)), though it remains less robust than MoS₂ .

Functional and Application-Based Comparison

Nanoelectronics

  • Graphene: Limited by zero bandgap, requiring complex engineering (e.g., bilayer structures) to induce gaps .
  • Silicene : Intrinsic bandgap enables direct use in field-effect transistors (FETs). Experimental silicene-based FETs show on/off ratios >10⁴ .
  • Phosphorene : High anisotropy and tunable bandgap make it suitable for optoelectronics, but rapid degradation limits practicality .

Quantum Computing

  • Germanene : Predicted to host stronger spin-orbit interactions than silicene, advantageous for topological insulators .

Flexibility and Substrate Compatibility

  • TMDs (MoS₂) : Mechanically rigid and substrate-independent, ideal for industrial-scale devices .
  • Silicene : Buckled structure enhances flexibility, but performance degrades without compatible substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silicine
Reactant of Route 2
Silicine

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